Cas no 784-94-1 (4-Amino-N-methyl-N-phenylbenzamide)
4-Amino-N-methyl-N-phenylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-N-methyl-N-phenylbenzamide
- 4-AMINO-N-METHYL-N-PHENYL-BENZAMIDE
- N-methyl-N-(4-aminobenzoyl)aniline
- CRHKLAPXNLGNBS-UHFFFAOYSA-N
- SCHEMBL7373511
- Oprea1_000993
- BB 0242868
- HMS1607O04
- SR-01000389437-1
- SR-01000389437
- 784-94-1
- Benzamide, 4-amino-N-methyl-N-phenyl-
- DTXSID70401767
- AKOS000131687
- STK864412
- G90474
-
- MDL: MFCD00447048
- Inchi: 1S/C14H14N2O/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,15H2,1H3
- InChI Key: CRHKLAPXNLGNBS-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)N)N(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 226.11072
- Monoisotopic Mass: 226.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.33
4-Amino-N-methyl-N-phenylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030012-250mg |
4-Amino- N -methyl- N -phenyl-benzamide |
784-94-1 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 030012-2g |
4-Amino- N -methyl- N -phenyl-benzamide |
784-94-1 | 2g |
£372.00 | 2022-03-01 | ||
| TRC | A639705-10mg |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A639705-50mg |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A639705-100mg |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 100mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025834-500mg |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 500mg |
3006CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025834-1g |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 1g |
4616CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025834-500mg |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 500mg |
3006.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025834-1g |
4-Amino-N-methyl-N-phenylbenzamide |
784-94-1 | 1g |
4616.0CNY | 2021-07-05 | ||
| 1PlusChem | 1P005LRF-100mg |
Benzamide, 4-amino-N-methyl-N-phenyl- |
784-94-1 | 95% | 100mg |
$59.00 | 2025-02-21 |
4-Amino-N-methyl-N-phenylbenzamide Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 4-Amino-N-methyl-N-phenylbenzamide
Recent Advances in the Study of 4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1)
4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a scaffold for developing novel therapeutic agents. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry investigated the synthesis and optimization of 4-Amino-N-methyl-N-phenylbenzamide derivatives. The researchers employed a combination of computational modeling and high-throughput screening to identify derivatives with enhanced binding affinity to target proteins. The study highlighted the compound's versatility as a building block for designing inhibitors of key enzymes involved in inflammatory pathways.
In another breakthrough, a team from the University of Cambridge reported the use of 4-Amino-N-methyl-N-phenylbenzamide as a core structure for developing selective kinase inhibitors. Their work, published in Nature Chemical Biology, demonstrated that modifications at the amino and phenyl groups could significantly alter the compound's selectivity profile, opening new avenues for targeted cancer therapies.
Pharmacokinetic studies have also made progress in understanding the metabolic fate of 4-Amino-N-methyl-N-phenylbenzamide. Research published in Drug Metabolism and Disposition revealed that the compound undergoes extensive hepatic metabolism, primarily through cytochrome P450-mediated oxidation. These findings are crucial for optimizing dosing regimens in potential clinical applications.
The compound's safety profile has been evaluated in recent toxicological studies. Data from in vitro and in vivo models suggest that 4-Amino-N-methyl-N-phenylbenzamide exhibits a favorable toxicity profile at therapeutic concentrations, with no significant off-target effects observed in comprehensive panel screening. However, researchers caution that further studies are needed to fully assess its long-term safety.
Emerging applications in neurodegenerative diseases have also been explored. A 2023 study in ACS Chemical Neuroscience demonstrated that certain derivatives of 4-Amino-N-methyl-N-phenylbenzamide could cross the blood-brain barrier and exhibit neuroprotective effects in models of Parkinson's disease, suggesting potential for CNS-targeted drug development.
From a chemical perspective, advances in green chemistry approaches have been made for the sustainable synthesis of 4-Amino-N-methyl-N-phenylbenzamide. Recent work published in Green Chemistry described a catalytic method that reduces waste generation and improves atom economy in the compound's production, addressing important environmental concerns in pharmaceutical manufacturing.
In conclusion, the body of research on 4-Amino-N-methyl-N-phenylbenzamide (CAS: 784-94-1) continues to grow, revealing its multifaceted potential in drug discovery and development. While challenges remain in optimizing its pharmacological properties, the compound's structural flexibility and demonstrated biological activities make it a promising candidate for future therapeutic applications across multiple disease areas.
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